cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron
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Overview
Description
sold in collaboration with Solvias AG
Scientific Research Applications
Catalysis in Organic Synthesis
Tertiary phosphines are widely used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various organic transformations. This compound, with its phosphane groups, could be involved in iron-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Material Science
Phosphine ligands are integral in the synthesis of materials with unique electronic properties. For instance, they can be used to create porous organic ligands, which have applications in gas storage and separation technologies. The subject compound could be researched for developing new materials with specific light-emitting or conductive properties .
Optoelectronics
In the field of optoelectronics, phosphine-based compounds are explored for their lasing applications. The methoxy and dimethylphenyl substituents on the phosphane could influence the lasing properties of the material, potentially leading to the development of new types of lasers or light-emitting diodes (LEDs) .
Photocatalysis
The compound could be utilized in photocatalytic processes, where light energy is harnessed to drive chemical reactions. Its application in the synthesis of luminescent copper (I) complexes indicates potential use in photocatalytic water splitting or carbon dioxide reduction .
Radical Organic Reactions
Phosphine-mediated radical reactions are a growing area of interest in organic chemistry. The compound could be part of research into new synthetic approaches that harness the unique reactivity of radicals for constructing complex molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron involves the reaction of two phosphane compounds with iron. The first phosphane compound is cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, which is reacted with the second phosphane compound, dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, to form the desired product. The iron is used as a catalyst in the reaction.", "Starting Materials": [ "Cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane", "Dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane", "Iron" ], "Reaction": [ "Step 1: Combine cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane and dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane in a reaction vessel.", "Step 2: Add iron as a catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a temperature of 100-150°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
360048-63-1 |
Molecular Formula |
C42H66FeO2P2 |
Molecular Weight |
720.781 |
IUPAC Name |
cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |
InChI |
InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1 |
InChI Key |
RPJGOLCBJAXTKA-RRKCIKGYSA-N |
SMILES |
CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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